molecular formula C14H16ClN3O B1421446 2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide CAS No. 1221722-97-9

2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide

Cat. No. B1421446
M. Wt: 277.75 g/mol
InChI Key: JITVRYVZPHFBDV-UHFFFAOYSA-N
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Description

“2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide” is a chemical compound with the CAS Number: 1221722-97-9. It has a molecular weight of 277.75 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . Another method involves the preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C14H16ClN3O/c1-9(15)14(19)16-13-10(2)17-18(11(13)3)12-7-5-4-6-8-12/h4-9H,1-3H3, (H,16,19) .


Chemical Reactions Analysis

The reaction product of this compound is prone to an intermolecular cyclization via the reaction of the OH group of the pyrazolone ring and the fluorine atom of an adjacent phenyl group .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 277.75 .

Scientific Research Applications

Antifungal Applications

Researchers have identified synthetic compounds, including the pyrazole moiety, with antifungal pharmacophore sites effective against pathogens like Fusarium oxysporum, the cause of Bayoud disease affecting date palms. This review highlights the potential of specific compounds with common pharmacophore sites, indicating their significance in agricultural research and potential applications in combating fungal diseases in crops (Kaddouri et al., 2022).

Pyrazole in Medicinal Chemistry

The pyrazole moiety is recognized as a significant pharmacophore in medicinal chemistry due to its presence in biologically active compounds. Research has highlighted its broad range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. This review discusses the synthesis of pyrazole heterocycles and their extensive use as synthons in organic synthesis, underlining the moiety's versatility and potential in pharmaceutical applications (Dar & Shamsuzzaman, 2015).

Enzyme Inhibition for Drug Metabolism Studies

The study of enzyme inhibitors, specifically Cytochrome P450 (CYP) isoforms, is crucial in understanding drug-drug interactions in hepatic metabolism. Potent and selective inhibitors help determine the contribution of various CYP isoforms to drug metabolism. This review provides insights into the potency and selectivity of chemical inhibitors against major human hepatic CYP isoforms, which is critical in pharmaceutical research and the development of safer drugs (Khojasteh et al., 2011).

Innovative Synthesis of Heterocyclic Compounds

Pyrazoline derivatives are a focus in the synthesis of novel, functionalized heterocyclic compounds. This review presents contributions to the synthesis and chemistry of hexasubstituted pyrazolines, emphasizing their role in the development of unique series of highly substituted pyrazolines. It highlights the potential of these compounds in various organic syntheses, indicating their importance in both academic and applied chemical research (Baumstark et al., 2013).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrazole-containing compounds, such as this one, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

2-chloro-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9(15)14(19)16-13-10(2)17-18(11(13)3)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITVRYVZPHFBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182586
Record name 2-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide

CAS RN

1221722-97-9
Record name 2-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221722-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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